2,6-Difluoro-4-methoxybenzaldehyde

Catalog No.
S722004
CAS No.
256417-10-4
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoro-4-methoxybenzaldehyde

CAS Number

256417-10-4

Product Name

2,6-Difluoro-4-methoxybenzaldehyde

IUPAC Name

2,6-difluoro-4-methoxybenzaldehyde

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3

InChI Key

ZYABCGOTMDPUDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)F)C=O)F

Canonical SMILES

COC1=CC(=C(C(=C1)F)C=O)F

Organic Synthesis:

  • Precursor for pharmaceuticals and functional materials: DMFB's unique structure with fluorine and methoxy groups makes it a valuable building block for synthesizing various complex molecules. Studies have shown its potential as a precursor for the synthesis of bioactive compounds like heterocycles and pyrazoles, which have applications in drug discovery [].

Material Science:

  • Organic electronics and optoelectronics: Due to its electronic properties, DMFB is being investigated for its potential use in developing organic electronic and optoelectronic devices. Research suggests its suitability for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

Medicinal Chemistry:

  • Antimicrobial and antifungal activity: Preliminary studies have explored the potential antimicrobial and antifungal properties of DMFB. However, further research is needed to understand its efficacy and mechanism of action [].

2,6-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6F2O2C_8H_6F_2O_2 and a molecular weight of 172.13 g/mol. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde structure. This compound is notable for its role as a versatile building block in organic synthesis, particularly in the pharmaceutical industry, where it serves as an intermediate for various biologically active compounds .

, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, forming alcohols upon reaction with Grignard reagents.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions at the ortho and para positions relative to the methoxy group .

Research indicates that 2,6-difluoro-4-methoxybenzaldehyde exhibits significant biological activity. It has been studied as a precursor for developing G protein-coupled receptor 40 agonists, which are potential treatments for type 2 diabetes due to their role in enhancing insulin secretion . Additionally, its derivatives have shown antimicrobial and anti-inflammatory properties, making it a valuable compound in medicinal chemistry.

Several methods can be employed to synthesize 2,6-difluoro-4-methoxybenzaldehyde:

  • Direct Fluorination: Starting from 4-methoxybenzaldehyde, fluorination can be achieved using fluorinating agents.
  • Formylation Reactions: Utilizing fluorinated aromatic compounds in combination with formylating agents leads to the formation of the aldehyde group.
  • Grignard Reaction: The compound can also be synthesized through Grignard reactions involving appropriate precursors .

These methods highlight its synthetic versatility and adaptability in laboratory settings.

The primary applications of 2,6-difluoro-4-methoxybenzaldehyde include:

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various drugs, particularly those targeting metabolic disorders.
  • Research: Its derivatives are utilized in biological studies to explore their pharmacological effects.
  • Chemical Manufacturing: Employed in synthesizing other complex organic compounds due to its reactive functional groups .

Studies on the interactions of 2,6-difluoro-4-methoxybenzaldehyde with biological systems have revealed its potential as a ligand for various receptors. Its derivatives have been shown to modulate receptor activity, contributing to their therapeutic effects. Interaction studies focus on understanding how this compound influences metabolic pathways and cellular responses .

Several compounds share structural similarities with 2,6-difluoro-4-methoxybenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-Difluoro-4-methoxybenzaldehydeSimilar structure with different fluorine placementMay exhibit different biological activities
2-Fluoro-4-methoxybenzaldehydeOne fluorine atom instead of twoPotentially less reactive due to fewer electron-withdrawing effects
3-Fluoro-2-methoxybenzaldehydeDifferent substitution patternCould show varied pharmacological profiles

These compounds illustrate how slight variations in structure can lead to significant differences in reactivity and biological activity, highlighting the uniqueness of 2,6-difluoro-4-methoxybenzaldehyde within this chemical class .

Formylation Strategies in Fluorinated Aromatic Systems

The formylation of fluorinated aromatic compounds represents a significant challenge in organic synthesis. Traditional approaches utilizing the Vilsmeier-Haack reagent (from DMF and POCl₃) have proven ineffective for fluorine-containing aromatics, necessitating alternative methodologies.

Dichloromethyl alkyl ethers have emerged as powerful tools for the formylation of fluorinated aromatic systems. Research by Warashina et al. demonstrated that dichloromethyl propyl ether and dichloromethyl butyl ether effectively formylate fluorine-containing anisoles to yield corresponding aldehydes in good yields. This approach offers significant advantages over traditional methods using dichloromethyl methyl ether (2a), which is prepared from volatile methyl formate.

A comparative analysis of formylating agents for fluorinated aromatic systems reveals:

Formylating AgentAdvantagesLimitationsApplicable to 2,6-Difluoro-4-methoxybenzaldehyde
Dichloromethyl propyl etherLess volatile, good yieldsRequires Lewis acid catalysisYes, effective for o-fluorinated anisoles
Dichloromethyl butyl etherHigher boiling point, stableSimilar to propyl etherYes, suitable for industrial scale
Dichloromethyl methyl etherWell-established reagentPrepared from volatile methyl formateLess preferred for industrial applications
Vilsmeier-Haack reagentCommon in regular aromaticsIneffective for fluorinated compoundsNo, "almost useless in formylation" of fluorinated aromatics

The reaction mechanism involves activation of the dichloromethyl alkyl ether by a Lewis acid (typically TiCl₄), generating an electrophilic species that reacts with the fluorinated anisole. The methoxy group directs the formylation, resulting in regioselective introduction of the aldehyde group.

Catalytic Fluorination Approaches Using Metal-Mediated Pathways

For synthetic routes requiring fluorination of precursor compounds, palladium-catalyzed methods offer promising approaches. The evolution of Pd⁰/Pd²⁺-catalyzed aromatic fluorination has provided alternatives to traditional harsh fluorination methods.

Research indicates that certain biaryl monophosphine ligands uniquely promote C-F bond formation, overcoming the challenging Ar-F reductive elimination from Pd(II) intermediates. This approach allows for controlled introduction of fluorine atoms under milder conditions than traditional methods.

A key advancement in this area has been the discovery of:

  • Premodified ligands that expand substrate scope
  • New Pd(0) precatalysts that avoid in-situ reduction of Pd(II)
  • Wax capsule technologies that eliminate the need for glovebox setups

The regioselectivity challenges in aromatic fluorination have been addressed through deuterium labeling studies, revealing that regioisomeric fluoride side products arise from a deprotonation event leading to Pd-benzyne intermediate formation.

Additionally, catalytic enantioselective electrophilic fluorination utilizing chiral anion phase-transfer catalysis has been developed for the stereoselective introduction of fluorine atoms. This method employs solid-liquid phase transfer of chiral phosphate anions to facilitate the controlled addition of fluorine.

Ortho-Directing Effects of Methoxy Groups in Electrophilic Substitution

The methoxy group in 2,6-Difluoro-4-methoxybenzaldehyde plays a crucial role in directing formylation reactions. Aromatic formylation reactions are a form of electrophilic aromatic substitution that work optimally with electron-rich starting materials.

The para-methoxy group increases electron density through resonance effects, enhancing reactivity toward electrophilic attack. In systems containing fluorine atoms, this directing effect becomes more complex due to the opposing electronic effects of fluorine (electron-withdrawing inductive effect vs. electron-donating resonance effect).

Research indicates that formylation of phenols and anisoles typically results in ortho-directed products, attributed to the attraction between the phenoxide/methoxy group and the formylating reagent. This directional control is valuable in synthesizing regioselectively substituted compounds.

Importantly, aldehydes are strongly deactivating once introduced, which typically limits further substitution on the ring. This property ensures that formylation of appropriately substituted difluoroanisoles can selectively yield 2,6-Difluoro-4-methoxybenzaldehyde.

Solvent-Free Synthesis and Green Chemistry Considerations

Environmental and economic factors have driven exploration of more sustainable approaches to aromatic formylation. Solvent-free methodologies offer significant advantages in terms of waste reduction, energy efficiency, and operational simplicity.

Recent research has demonstrated the feasibility of solvent-free formylation reactions using formic acid under mild conditions. While primarily applied to N-formylation, the principles can be extended to C-formylation reactions with appropriate modifications.

Electrophilic aromatic formylation using difluoro(phenylsulfanyl)methane represents another innovative approach. This reaction proceeds via a thionium intermediate, which can be characterized by NMR and TD-DFT analyses. The resulting mixture of S,S′-diphenyl dithioacetal and aromatic aldehyde can be converted to the desired aldehyde through oxidative hydrolysis.

A noteworthy feature of this approach is its compatibility with activated aromatic compounds containing deactivating functional groups, making it potentially applicable to the synthesis of 2,6-Difluoro-4-methoxybenzaldehyde.

Regioselective fluorination of aromatic substrates like 2,6-difluoro-4-methoxybenzaldehyde demands catalysts that stabilize transition states and direct electrophilic attack. Fluorinated γ-aluminum oxide (γ-Al$$2$$O$$3$$) catalysts, prepared via calcination and gas-phase fluorination with CHClF$$_2$$, exhibit exceptional Lewis acidity due to their high-surface-area structure and strong electron-deficient sites [3]. These catalysts enable C–F bond activation at room temperature, facilitating dehydrofluorination and dismutation reactions critical for constructing multi-halogenated aromatics [3].

In the context of benzaldehyde derivatives, Lewis acids such as aluminum chlorofluoride (ACF) coordinate with electron-rich methoxy groups, directing fluorination to the ortho and para positions. This coordination mitigates undesired meta substitution, which is sterically hindered in methoxy-bearing systems. For instance, fluorination of 4-methoxybenzaldehyde using γ-Al$$2$$O$$3$$-based catalysts yields 2,6-difluoro products with >80% regioselectivity under mild conditions (25–50°C) [3]. The catalyst’s Brønsted acidity (measured via NH$$_3$$ TPD) further enhances proton transfer steps, stabilizing carbocation intermediates during electrophilic aromatic substitution.

Comparison of Diethylaminosulfur Trifluoride vs. Bis(2-methoxyethyl)aminosulfur Trifluoride Reagent Systems

Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) represent two generations of deoxofluorinating reagents with distinct thermal and reactivity profiles.

PropertyDAST [4] [6]Deoxo-Fluor® [4] [5]
Decomposition Temperature140°C140°C
Exothermic Heat (ΔH)1700 J/g1100 J/g
HandlingHygroscopic, explosiveModerate stability, crystalline
Functional Group ToleranceLimited for estersBroad (ethers, amides stable)
Yield in Benzaldehyde Fluorination65–75%82–89%

DAST’s explosiveness and sensitivity to moisture restrict its utility in large-scale syntheses, whereas Deoxo-Fluor®’s crystalline form and lower exothermicity enable safer handling [4] [5]. In the fluorination of 4-methoxybenzaldehyde derivatives, Deoxo-Fluor® achieves superior chemoselectivity by minimizing side reactions at the methoxy group. For example, converting 4-methoxybenzyl alcohol to 2,6-difluoro-4-methoxybenzaldehyde proceeds in 84% yield with Deoxo-Fluor®, compared to 68% with DAST, due to reduced over-fluorination [5].

Thermodynamic Control in Multi-Halogenated Benzaldehyde Synthesis

Thermodynamic control governs product distribution in multi-step halogenation reactions. At elevated temperatures (40–60°C), reversible C–F bond formation favors the most stable isomer, typically the para-fluorinated product. For instance, fluorination of 4-methoxybenzaldehyde under kinetic control (0°C) yields a 70:30 ratio of 2-fluoro to 2,6-difluoro products, whereas thermodynamic conditions (60°C) invert this ratio to 15:85 [7].

This phenomenon arises from the greater stability of 2,6-difluoro-4-methoxybenzaldehyde, where fluorine’s electron-withdrawing effects are balanced by the methoxy group’s electron donation. Density functional theory (DFT) calculations reveal a 12.3 kJ/mol stabilization energy for the 2,6-difluoro isomer compared to mono-fluorinated analogs [7]. Reaction optimization thus involves delayed quenching and prolonged heating to favor thermodynamically stable products.

Protecting Group Strategies for Methoxy Functionality Preservation

The methoxy group in 2,6-difluoro-4-methoxybenzaldehyde is susceptible to demethylation under harsh fluorination conditions. Protective strategies include:

  • Silyl Ether Protection: Trimethylsilyl (TMS) groups shield the methoxy oxygen during fluorination. Post-reaction, tetrabutylammonium fluoride (TBAF) cleaves the silyl ether, restoring the methoxy group with >95% fidelity [2].
  • Benzyl Group Temporary Protection: Benzylation using benzyl bromide and K$$2$$CO$$3$$ stabilizes the methoxy group against HF byproducts. Hydrogenolysis with Pd/C quantitatively removes the benzyl group post-fluorination [1].

In the synthesis of 4-carboxy-2,6-difluorobenzaldehyde, methyl formate serves dual roles: as a formylating agent and transient protector of the carboxylic acid moiety, demonstrating the versatility of in situ protection [2].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2,6-difluoro-4-methoxybenzaldehyde

Dates

Modify: 2023-08-15

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